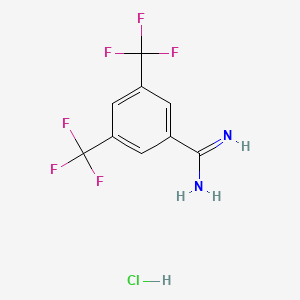

3,5-Bis(trifluoromethyl)benzamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6N2.ClH/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15;/h1-3H,(H3,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCQSQHVIVLYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544534 | |

| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97603-94-6 | |

| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)benzamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

3,5-Bis(trifluoromethyl)benzamidine hydrochloride is a white to off-white solid. The hydrochloride salt form enhances its solubility in aqueous solutions, a crucial characteristic for its use in biological assays and as a ligand in affinity chromatography. The presence of two trifluoromethyl (CF₃) groups significantly impacts the molecule's electronic and steric properties, increasing its lipophilicity and metabolic stability compared to unsubstituted benzamidine.

| Property | Value | Source |

| CAS Number | 97603-94-6 | N/A |

| Molecular Formula | C₉H₇ClF₆N₂ | N/A |

| Molecular Weight | 292.61 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water | N/A |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature, a plausible and established synthetic route can be proposed based on the well-known Pinner reaction or the conversion of nitriles to amidines via an amidoxime intermediate.[1][2][3] The logical starting material for this synthesis is 3,5-bis(trifluoromethyl)benzonitrile.

Proposed Synthetic Pathway: The Pinner Reaction

The Pinner reaction is a classic method for converting nitriles into imidates, which can then be readily converted to amidines.[2][3][4]

dot

Caption: Proposed Pinner reaction pathway for synthesis.

Experimental Protocol Outline:

-

Imidate Formation: 3,5-Bis(trifluoromethyl)benzonitrile is dissolved in an anhydrous alcohol (e.g., ethanol). Anhydrous hydrogen chloride gas is then bubbled through the solution at a controlled low temperature. This reaction forms the corresponding imidate hydrochloride salt (Pinner salt) as a precipitate.

-

Amidine Formation: The isolated imidate salt is then treated with a solution of ammonia in an appropriate solvent to yield the free base, 3,5-bis(trifluoromethyl)benzamidine.

-

Salt Formation: The resulting benzamidine is then treated with hydrochloric acid to form the stable hydrochloride salt.

Mechanism of Action: Serine Protease Inhibition

Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[5][6][7][8][9] The amidinium group of benzamidine is positively charged at physiological pH and mimics the side chain of arginine, a common substrate for these proteases. This allows the inhibitor to bind to the S1 specificity pocket of the protease, which contains a conserved aspartic acid residue (Asp189 in trypsin). The electrostatic interaction between the positively charged amidinium group and the negatively charged carboxylate of the aspartate residue is a key determinant of binding affinity.

The two trifluoromethyl groups at the 3 and 5 positions of the benzene ring in this compound are expected to significantly influence its inhibitory activity. These electron-withdrawing groups can enhance the acidity of the amidinium proton, potentially strengthening the electrostatic interaction with the S1 pocket. Furthermore, the lipophilic nature of the trifluoromethyl groups can lead to favorable hydrophobic interactions with non-polar residues lining the binding pocket, thereby increasing the overall binding affinity and specificity.[6]

dot

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

3,5-Bis(trifluoromethyl)benzamidine hydrochloride structure and properties

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key functional groups: a benzamidine moiety and a 3,5-bis(trifluoromethyl)phenyl ring system. The amidine group is a strong basic group and a bioisostere for guanidine, known for its ability to form strong hydrogen bonds and salt bridges, enabling it to interact with the active sites of enzymes like proteases and kinases. The trifluoromethyl (CF₃) groups are critical pharmacophores that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This unique combination makes this compound a valuable scaffold for the synthesis of novel therapeutic agents, particularly enzyme inhibitors and receptor modulators. This document provides a comprehensive technical overview of its structure, properties, synthesis, and applications.

Chemical Structure and Properties

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in synthetic applications.

Compound Identification

| Identifier | Value | Reference |

| CAS Number | 97603-94-6 | [1] |

| Molecular Formula | C₉H₇ClF₆N₂ | |

| Molecular Weight | 292.61 g/mol | |

| IUPAC Name | 3,5-bis(trifluoromethyl)benzenecarboximidamide;hydrochloride | |

| Alternate Names | 3,5-Bis(trifluoromethyl)benzimidamide hydrochloride | |

| SMILES | NC(=N)c1cc(cc(c1)C(F)(F)F)C(F)(F)F.Cl |

Physicochemical Properties

Quantitative experimental data for the hydrochloride salt is sparse in public literature. The following table includes data from safety data sheets and calculated values for the related free base or amide where noted.

| Property | Value | Notes | Reference |

| Melting Point | 118 °C | Experimental | [2] |

| Boiling Point | 211.9 °C at 760 mmHg | Experimental | [2] |

| logP | 2.823 | Calculated (for the corresponding benzamide) | |

| Water Solubility | log₁₀(S) = -3.85 mol/L | Calculated (for the corresponding benzamide) | |

| pKa | Not Available | Experimental data not found |

Synthesis and Experimental Protocols

Proposed Synthesis via Pinner Reaction

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia or an amine to yield the desired amidine.[3][4]

Caption: Proposed synthesis workflow via the Pinner reaction.

Experimental Protocol: Proposed Synthesis

This protocol is a representative procedure based on the general Pinner reaction.[3][4] The precursor, 3,5-bis(trifluoromethyl)benzonitrile, can be synthesized from 3,5-bis(trifluoromethyl)bromobenzene.[5]

Step 1: Formation of Ethyl 3,5-bis(trifluoromethyl)benzimidate Hydrochloride (Pinner Salt)

-

A solution of 3,5-bis(trifluoromethyl)benzonitrile (1 eq.) in a minimal amount of anhydrous chloroform or diethyl ether is prepared in a flame-dried, three-neck flask equipped with a magnetic stirrer, gas inlet tube, and drying tube.

-

The solution is cooled to 0 °C in an ice bath.

-

Anhydrous ethanol (1.1 eq.) is added to the solution.

-

A stream of dry hydrogen chloride gas is bubbled through the stirred solution while maintaining the temperature at 0 °C.

-

The reaction is monitored for the precipitation of the Pinner salt. Once precipitation is complete, the bubbling is stopped.

-

The reaction mixture is allowed to stand at 0-5 °C for several hours or overnight to ensure complete formation of the salt.

-

The precipitated solid is collected by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried in vacuo to yield the crude ethyl 3,5-bis(trifluoromethyl)benzimidate hydrochloride.

Step 2: Ammonolysis to this compound

-

The crude Pinner salt from Step 1 is suspended in anhydrous ethanol at room temperature.

-

The suspension is cooled to 0 °C.

-

Anhydrous ammonia gas is bubbled through the suspension, or a saturated solution of ammonia in ethanol is added.

-

The reaction mixture is stirred at room temperature until the conversion is complete (monitoring by TLC or LC-MS is recommended).

-

The solvent and excess ammonia are removed under reduced pressure.

-

The resulting solid residue is triturated with diethyl ether, filtered, and dried to afford this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Spectroscopic Characterization

Publicly available experimental spectroscopic data (NMR, IR, MS) for this compound is limited. The following describes the expected spectral characteristics based on its chemical structure.

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Two signals expected in the aromatic region (approx. 7.5-8.5 ppm). One singlet (or narrow triplet) for the proton at the 4-position and one singlet (or narrow triplet) for the two equivalent protons at the 2- and 6-positions. - Amidine Protons (-C(=NH₂)NH₂): Broad signals due to the four N-H protons, which may exchange with solvent protons (e.g., D₂O). Their chemical shift can vary widely. |

| ¹³C NMR | - Aromatic Carbons: Signals expected in the aromatic region (approx. 120-140 ppm). The carbons attached to the CF₃ groups (C3, C5) will appear as quartets due to C-F coupling. The ipso-carbon (C1) and the carbons at the 2, 4, and 6 positions will also be visible. - CF₃ Carbons: A quartet signal expected around 120-125 ppm with a large ¹JCF coupling constant. - Amidine Carbon (C=N): A signal expected in the range of 160-170 ppm. |

| IR Spectroscopy | - N-H Stretching: Broad bands in the 3100-3400 cm⁻¹ region. - C=N Stretching: A strong absorption band around 1650-1690 cm⁻¹. - C-F Stretching: Very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion: The free base (C₉H₆F₆N₂) has a monoisotopic mass of 256.04 Da. In ESI+, the [M+H]⁺ ion would be observed at m/z 257.05. |

Biological Activity and Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block for creating libraries of more complex molecules for screening and lead optimization.

Caption: Role of the scaffold in a drug discovery workflow.

Applications as a Scaffold

The utility of this scaffold has been demonstrated in the development of inhibitors for several important drug targets.

| Target Class | Specific Target | Reported Activity of Derivatives | Reference |

| Chemokine Receptors | CCR2 | Potent antagonists with IC₅₀ values of 30-50 nM in binding and functional assays. Used in inflammation. | [6] |

| Lipid Transfer Proteins | CETP | Novel inhibitors with IC₅₀ values as low as 0.69 µM. Relevant for treating dyslipidemia. | [7] |

| Cholinesterases | AChE & BuChE | Dual inhibitors with IC₅₀ values ranging from 9.2 to 196.2 µM. Potential for Alzheimer's disease treatment. | [8] |

| Neurokinin Receptors | Substance P (NK₁) | Serves as a key intermediate in the synthesis of NK₁ receptor antagonists, used as antiemetics. | [5] |

Experimental Protocol: Cholinesterase Inhibition Assay

The following is a summary of the Ellman's method, commonly used to screen compounds for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity, as was done for derivatives of this scaffold.[8]

-

Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), Ellman's reagent (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the test compound solution (at various concentrations), and the enzyme solution.

-

Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the substrate solution and DTNB.

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color formation (yellow 5-thio-2-nitrobenzoate anion) is proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

-

Conclusion

This compound is a strategically important building block in modern drug discovery. While detailed physicochemical and spectroscopic data on the compound itself are not widely published, its value is clearly demonstrated through its successful application in developing potent and selective modulators for a range of biological targets. The combination of the bio-functional amidine group and the pharmacokinetically favorable bis(trifluoromethyl)phenyl motif provides a robust platform for generating novel chemical entities with therapeutic potential. Future work will likely see this scaffold utilized in the exploration of new target classes and the development of next-generation clinical candidates.

References

- 1. fishersci.dk [fishersci.dk]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 97603-94-6 Name: [xixisys.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 6. Discovery of 3,5-bis(trifluoromethyl)benzyl L-arylglycinamide based potent CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Allure of the Amidine: A Technical Guide to the Discovery and History of Benzamidine Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of benzamidine and its derivatives from a simple organic molecule to a cornerstone of protease inhibition research and a scaffold for therapeutic drug design is a compelling narrative of scientific inquiry and innovation. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of benzamidine inhibitors. We will delve into the seminal discoveries that first identified their inhibitory properties, the key chemical modifications that have refined their potency and selectivity, and their impact on our understanding of serine protease function in health and disease. This document is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the intricate signaling pathways where these inhibitors play a crucial role.

The Dawn of a New Inhibitor Class: Early Discoveries

The story of benzamidine as a protease inhibitor begins in the 1960s. Early investigations into the substrate specificity of trypsin revealed that the enzyme preferentially cleaves peptide bonds following basic amino acids, namely arginine and lysine. This specificity is dictated by the presence of an aspartic acid residue (Asp189) at the bottom of the S1 binding pocket, which forms a salt bridge with the positively charged side chains of these amino acids.

In 1963, researchers Inagami and Murachi reported that various aliphatic and aromatic amines could inhibit trypsin, laying the groundwork for the exploration of small molecule inhibitors that could mimic the key interactions of natural substrates.[1] This led to the systematic investigation of compounds bearing a positively charged group that could fit into the S1 pocket.

A pivotal moment came in 1968 when Markwardt and his colleagues published their extensive studies on benzamidine and its derivatives as inhibitors of trypsin, plasmin, and thrombin.[2] Their work established benzamidine as a potent, reversible, and competitive inhibitor of these trypsin-like serine proteases. The positively charged amidinium group of benzamidine was shown to be the key pharmacophore, effectively mimicking the guanidinium group of arginine and the protonated amino group of lysine, thus allowing it to bind with high affinity to the S1 pocket of these enzymes. This discovery opened the floodgates for the synthesis and evaluation of a vast number of benzamidine derivatives, each aiming to improve upon the potency and selectivity of the parent molecule.

Quantitative Analysis of Benzamidine Inhibitors

The inhibitory potency of benzamidine and its derivatives is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme. A lower Kᵢ value indicates a more potent inhibitor. The IC₅₀ value is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50% under specific assay conditions.

The following tables summarize the Kᵢ and IC₅₀ values for benzamidine and a selection of its derivatives against several key serine proteases. This data, compiled from various studies, highlights the structure-activity relationships (SAR) that have guided the development of more potent and selective inhibitors.

Table 1: Inhibition Constants (Kᵢ) of Benzamidine and Derivatives against Serine Proteases

| Inhibitor | Target Protease | Kᵢ (µM) | Reference |

| Benzamidine | Trypsin | 19 | |

| Benzamidine | Thrombin | 220 | [3] |

| Benzamidine | Plasmin | 350 | [3] |

| 4-Aminobenzamidine | Trypsin | Lower than Benzamidine | [1] |

| Pentamidine | Plasmin | 2.1 ± 0.8 | [4] |

| Pentamidine | Thrombin | 4.5 ± 2.3 | [5] |

| Pentamidine | tPA | 43 ± 9.7 | [5] |

| Tri-AMB (trivalent) | Plasmin | 3.9 ± 1.7 | [2][4] |

| Chloroaniline 1 (ST368) | Factor Xa | 0.0015 | [6] |

Table 2: IC₅₀ Values of Benzamidine Derivatives

| Inhibitor | Target | IC₅₀ (µM) | Reference |

| Benzamidine | Trypsin | High (mM range) | [7] |

| Aprotinin | Trypsin | 1.02 | [7] |

| Potato Inhibitors I & II | Trypsin | 1.46 and 2.33 | [7] |

| Benzamidine | Annular Clot Assay | 1141 ± 114 | [3] |

| Pentamidine | Annular Clot Assay | Comparable to Ki | [3] |

| Tri-AMB | Annular Clot Assay | Comparable to Ki | [3] |

Experimental Protocols

The characterization of benzamidine inhibitors relies on robust and reproducible experimental protocols. This section provides detailed methodologies for the synthesis of a key benzamidine derivative and a standard enzyme inhibition assay.

Synthesis of 4-Aminobenzamidine Dihydrochloride

4-Aminobenzamidine is a versatile intermediate and a more potent inhibitor of trypsin than benzamidine itself.[1] The following is a representative synthesis protocol:

Materials:

-

4-Nitrobenzoic acid

-

Thionyl chloride

-

Ammonia

-

Reagents for cyanation, addition, amination, and reduction steps[1]

-

Hydrochloric acid

-

Ethanol

-

Ethyl acetate

Procedure:

-

Cyanation, Addition, and Amination: 4-Nitrobenzoic acid is converted to 4-aminobenzamidine dihydrochloride through a multi-step process involving cyanation, addition, and amination reactions.[1]

-

Reduction: The nitro group is then reduced to an amino group.

-

Salt Formation: The final product is isolated as the dihydrochloride salt. The reaction solution is cooled, and concentrated hydrochloric acid is added to adjust the pH to 3-4 with vigorous stirring.

-

Precipitation: After stirring, absolute ethanol is added, followed by ethyl acetate, to precipitate the product.

-

Isolation and Drying: The precipitate is collected by filtration, washed, and dried under reduced pressure to yield 4-aminobenzamidine dihydrochloride as a white solid.[1]

Serine Protease Inhibition Assay (Trypsin Inhibition Assay using BAPNA)

This protocol describes a common method for determining the inhibitory activity of a compound against a serine protease, using trypsin and the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as an example.[8][9] The hydrolysis of BAPNA by trypsin releases p-nitroaniline, which has a yellow color and can be quantified spectrophotometrically at 410 nm.

Materials:

-

Trypsin from bovine pancreas (e.g., Sigma-Aldrich T8003)

-

Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) (e.g., Sigma-Aldrich B3279)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2)

-

Calcium chloride (CaCl₂) (e.g., 10 mM)

-

Dimethyl sulfoxide (DMSO)

-

Benzamidine inhibitor (or test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Trypsin Solution: Prepare a stock solution of trypsin in an appropriate buffer (e.g., 1 mg/mL in 1 mM HCl). Dilute to the desired final concentration in Tris-HCl buffer just before use.

-

BAPNA Stock Solution: Dissolve BAPNA in DMSO (e.g., 10 mM).

-

Inhibitor Stock Solution: Dissolve the benzamidine inhibitor in DMSO at a high concentration. Prepare a series of dilutions in DMSO.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Add buffer and BAPNA working solution (without enzyme).

-

Control (No Inhibitor): Add buffer, trypsin solution, and DMSO (vehicle control).

-

Inhibitor Wells: Add buffer, trypsin solution, and the desired concentration of the inhibitor solution.

-

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor (and vehicle control) at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-15 minutes) to allow for binding equilibrium to be reached.

-

Reaction Initiation: Initiate the reaction by adding the BAPNA working solution to all wells.

-

Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a specified time (e.g., 10-20 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition for each inhibitor concentration relative to the control.

-

Plot the percent inhibition versus the inhibitor concentration to determine the IC₅₀ value.

-

To determine the Kᵢ value and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (BAPNA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

-

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the context in which benzamidine inhibitors operate, this section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language for Graphviz.

The Coagulation Cascade and the Role of Factor Xa Inhibition

Benzamidine derivatives have been extensively developed as anticoagulants, with a primary target being Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways.[10][11] Inhibition of FXa effectively blocks the downstream generation of thrombin, a key enzyme in fibrin clot formation.

Caption: The coagulation cascade, highlighting the central role of Factor Xa and its inhibition by benzamidine derivatives.

Urokinase-Type Plasminogen Activator (uPA) Signaling in Cancer

Urokinase-type plasminogen activator (uPA) is a serine protease that is often overexpressed in cancer and plays a crucial role in tumor invasion and metastasis.[12][13][14][15] The uPA system, which includes uPA, its receptor (uPAR), and inhibitors, is a key regulator of pericellular proteolysis, cell migration, and signaling. Benzamidine-based inhibitors can target uPA, thereby disrupting these processes.

Caption: The uPA/uPAR signaling pathway in cancer and its inhibition by benzamidine derivatives.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing new protease inhibitors involves a systematic workflow, from initial screening to detailed kinetic analysis.

Caption: A typical experimental workflow for the discovery and development of protease inhibitors.

Conclusion and Future Directions

From its humble beginnings as a simple aromatic amine, benzamidine has carved out an indispensable niche in the world of biochemistry and drug discovery. Its ability to potently and selectively inhibit serine proteases has not only provided researchers with a powerful tool to probe the function of these enzymes but has also served as a foundational scaffold for the development of life-saving therapeutics. The journey from the initial observations of Markwardt and others to the sophisticated, multivalent inhibitors being designed today is a testament to the power of medicinal chemistry and rational drug design.

The future of benzamidine inhibitors remains bright. As our understanding of the role of serine proteases in complex diseases like cancer, neurodegenerative disorders, and inflammatory conditions continues to grow, so too will the opportunities for developing novel benzamidine-based therapeutics. The ongoing exploration of new chemical space, the application of advanced computational modeling, and the development of innovative drug delivery strategies will undoubtedly lead to the next generation of benzamidine inhibitors with enhanced efficacy, improved safety profiles, and the potential to address a wide range of unmet medical needs. The enduring allure of the amidine functional group ensures that benzamidine and its derivatives will remain at the forefront of protease inhibitor research for years to come.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 5. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonbenzamidine isoxazoline derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. protocols.io [protocols.io]

- 9. scribd.com [scribd.com]

- 10. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 12. Urokinase Type Plasminogen Activator and the Molecular Mechanisms of its Regulation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 14. The urokinase plasminogen activator system: a target for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The urokinase plasminogen activator system: role in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)benzamidine hydrochloride is a crucial chemical intermediate characterized by the presence of two trifluoromethyl groups on a benzamidine scaffold. This unique substitution pattern imparts significant lipophilicity and metabolic stability to molecules, making it a highly sought-after building block in medicinal chemistry. Its incorporation into drug candidates has led to the development of potent inhibitors for a range of therapeutic targets, including Cholesteryl Ester Transfer Protein (CETP), cholinesterases, and Exportin 1 (XPO1), the target of the FDA-approved drug Selinexor. This technical guide provides a comprehensive review of the synthesis, biological significance, and therapeutic applications of derivatives of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Chemical Properties and Synthesis

Chemical Structure:

-

IUPAC Name: 3,5-bis(trifluoromethyl)benzenecarboximidamide hydrochloride

-

CAS Number: 97603-94-6

-

Molecular Formula: C₉H₇ClF₆N₂

-

Molecular Weight: 292.61 g/mol

The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore that enhances the binding affinity and pharmacokinetic properties of drug molecules. The trifluoromethyl groups are strong electron-withdrawing groups that can modulate the pKa of the amidine group and influence intermolecular interactions with biological targets.

Representative Experimental Protocol: Synthesis of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole

This protocol describes a two-step process involving the formation of an intermediate via reaction with N,N-dimethylformamide dimethyl acetal, followed by cyclization with hydrazine.

Step 1: Reaction with N,N-Dimethylformamide Dimethyl Acetal

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add N,N-dimethylformamide dimethyl acetal (1.2 eq).

-

Stir the reaction mixture at 80 °C for 2 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue, a formamidine intermediate, can be used in the next step without further purification.

Step 2: Cyclization with Hydrazine

-

Dissolve the crude formamidine intermediate from Step 1 in ethanol (0.5 M).

-

Add hydrazine hydrate (1.5 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.

-

Monitor the formation of the triazole product by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole.

Biological Activity and Therapeutic Applications

The 3,5-bis(trifluoromethyl)phenyl motif is a key component in several classes of potent therapeutic agents. Below are summaries of the biological activities of compounds derived from this scaffold.

Cholesteryl Ester Transfer Protein (CETP) Inhibitors

Derivatives of 3,5-bis(trifluoromethyl)benzamidine have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key protein in reverse cholesterol transport. Inhibition of CETP leads to increased levels of high-density lipoprotein (HDL) cholesterol, which is associated with a reduced risk of cardiovascular disease.

| Compound ID | Structure | CETP Inhibition IC₅₀ (µM) |

| 9a | 3,5-bis(trifluoromethyl)benzylamino benzamide (unsubstituted) | 1.36[1] |

| 9b | 3,5-bis(trifluoromethyl)benzylamino benzamide (ortho-CF₃ substituted) | 0.69[1] |

Cholinesterase Inhibitors

Analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

| Compound ID | Structure | AChE Inhibition IC₅₀ (µM) | BuChE Inhibition IC₅₀ (µM) |

| 1 | N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | 196.6 | 196.2 |

| 4a | N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | 18.2 | 9.2 |

Exportin 1 (XPO1) Inhibition - Selinexor

The 3,5-bis(trifluoromethyl)phenyl moiety is a critical component of the FDA-approved drug Selinexor, a selective inhibitor of nuclear export (SINE). Selinexor blocks the function of Exportin 1 (XPO1), a protein responsible for transporting tumor suppressor proteins from the nucleus to the cytoplasm. By inhibiting XPO1, Selinexor leads to the nuclear accumulation and activation of tumor suppressor proteins, ultimately inducing apoptosis in cancer cells.

Signaling Pathways and Mechanisms of Action

Selinexor and the XPO1/NF-κB/STAT3 Signaling Pathway

Selinexor's mechanism of action involves the inhibition of XPO1, which has downstream effects on the NF-κB and STAT3 signaling pathways, both of which are crucial in cancer cell survival and proliferation.

Caption: Selinexor inhibits XPO1, leading to nuclear retention of tumor suppressor proteins.

CETP Inhibition and Reverse Cholesterol Transport

CETP inhibitors block the transfer of cholesteryl esters from HDL to atherogenic lipoproteins like LDL and VLDL, thereby increasing HDL-C levels.

Caption: CETP inhibitors block the transfer of lipids between lipoproteins.

Cholinesterase Inhibition and Synaptic Transmission

Cholinesterase inhibitors prevent the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Cholinesterase inhibitors enhance synaptic signaling by preventing acetylcholine breakdown.

Conclusion

This compound and its parent scaffold represent a privileged structural motif in modern drug discovery. The unique electronic and steric properties conferred by the dual trifluoromethyl substitution provide a powerful tool for medicinal chemists to design potent and selective modulators of diverse biological targets. The successful development of Selinexor and the promising preclinical data for CETP and cholinesterase inhibitors underscore the therapeutic potential of compounds containing the 3,5-bis(trifluoromethyl)phenyl group. Further exploration of this chemical space is likely to yield novel drug candidates for a wide range of diseases.

References

The Trifluoromethyl Group: A Cornerstone in Modern Enzyme Inhibition Strategies

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of the trifluoromethyl (CF3) group has emerged as a powerful tool for optimizing the potency, selectivity, and pharmacokinetic properties of enzyme inhibitors.[1][2] Its unique electronic and steric characteristics dramatically influence a molecule's interaction with biological targets, making it a favored substituent in the design of novel therapeutics.[3] This technical guide provides an in-depth exploration of the multifaceted role of the trifluoromethyl group in enzyme inhibition, offering insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Their Impact on Inhibition

The trifluoromethyl group's profound impact on enzyme inhibition stems from its distinct physicochemical properties, which modulate a molecule's overall characteristics.

1. High Electronegativity and Electron-Withdrawing Nature: The three highly electronegative fluorine atoms create a strong electron-withdrawing effect, which can significantly alter the pKa of nearby functional groups.[4] This modulation of acidity or basicity can be critical for optimizing interactions within an enzyme's active site, potentially leading to enhanced binding affinity.[5] For instance, the presence of a trifluoromethyl group can lower the pKa of a nearby amine, influencing its protonation state and ability to form key hydrogen bonds with the enzyme.[5]

2. Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group.[1] This increased lipophilicity can enhance a drug's ability to cross cellular membranes and the blood-brain barrier, improving its bioavailability and access to intracellular enzyme targets.[1][6] This property is crucial for the development of orally available drugs and those targeting the central nervous system.

3. Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1][7] By replacing a metabolically labile methyl group with a CF3 group, medicinal chemists can block common sites of metabolism, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[7]

4. Steric Effects and Conformational Control: While sterically larger than a hydrogen atom, the trifluoromethyl group is comparable in size to a methyl or chloro group, allowing it to act as a bioisostere.[4][8] Its introduction can induce specific conformational preferences in a molecule, which can be crucial for achieving the optimal orientation for binding to an enzyme's active site.

The Trifluoromethyl Group as a Bioisostere

A key strategy in drug design is the use of bioisosteric replacement, where one functional group is substituted for another with similar steric and/or electronic properties to improve a compound's pharmacological profile. The trifluoromethyl group is frequently employed as a bioisostere for methyl, chloro, and even nitro groups.[4][9][10]

-

Methyl Group Replacement: Replacing a methyl group with a trifluoromethyl group can block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and half-life.[7]

-

Chloro Group Mimicry: The similar size and lipophilicity of the trifluoromethyl and chloro groups allow for their interchange to fine-tune electronic properties and binding interactions.

-

Nitro Group Replacement: In some cases, the CF3 group has been successfully used to replace a nitro group, which is often considered a "non-drug-like" functionality, leading to compounds with improved potency and metabolic stability.[9][10][11][12]

Applications in Enzyme Inhibition: Case Studies

The strategic incorporation of trifluoromethyl groups has led to the development of potent inhibitors for a wide range of enzyme classes.

Protease Inhibitors

Trifluoromethyl ketones (TFMKs) are a well-established class of inhibitors for serine and cysteine proteases.[13] The strong electron-withdrawing nature of the CF3 group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the active site serine or cysteine residue.[13][14] This results in the formation of a stable hemiacetal or hemithioketal adduct, mimicking the tetrahedral transition state of peptide bond cleavage and leading to potent, often reversible, inhibition.[14]

A notable example is the development of TFMK-based inhibitors for the SARS-CoV 3CL protease, a critical enzyme in the viral life cycle.[13]

Kinase Inhibitors

The trifluoromethyl group is a common feature in many approved and investigational kinase inhibitors. Its ability to enhance binding affinity, improve metabolic stability, and increase cell permeability makes it a valuable tool in this competitive field.[15][16] For example, Sorafenib, a multi-kinase inhibitor used in cancer therapy, contains a trifluoromethylphenyl moiety that contributes to its activity.[5] Furthermore, trifluoromethylpyrimidine derivatives have shown significant inhibitory effects against Epidermal Growth Factor Receptor (EGFR), a key target in cancer.[15][17]

Acetylcholinesterase Inhibitors

Trifluoromethylated compounds have also been developed as highly potent inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[18][19][20] The trifluoromethyl ketone in compounds like TMTFA acts as a transition-state analog, covalently binding to the active site serine residue and leading to extremely potent inhibition.[18]

Quantitative Data on Trifluoromethylated Enzyme Inhibitors

The following table summarizes the inhibitory activities of selected trifluoromethyl-containing compounds against their target enzymes.

| Inhibitor Class/Compound | Target Enzyme | IC50 / Ki | Reference |

| Trifluoromethyl Captopril Analog | Angiotensin Converting Enzyme (ACE) | IC50: 3 x 10⁻¹⁰ M | [21] |

| Trifluoromethyl Enalaprilat Analogs | Angiotensin Converting Enzyme (ACE) | IC50: 2-6 x 10⁻⁸ M | [21] |

| TFMK-based Inhibitor (5h) | SARS-CoV 3CL Protease | Ki: 0.3 µM (time-dependent) | [13] |

| Trifluoromethylpyrimidine Derivative (9u) | EGFR Kinase | IC50: 0.091 µM | [17] |

| Trifluoromethylpyrimidine Derivative (5m) | DENV-2 Protease | IC50: 2.02 µM | [22] |

| Trifluoromethyl-containing Peptide (29) | DENV-2 Protease | IC50: 0.069 µM | [22] |

| Trifluoromethyl-containing Peptide (29) | WNV Protease | IC50: 0.224 µM | [22] |

| TMTFA | Acetylcholinesterase | Femtomolar range inhibition | [18] |

Experimental Protocols for Enzyme Inhibition Assays

The evaluation of enzyme inhibitors requires robust and well-designed experimental protocols. A general workflow for an in vitro enzyme inhibition assay is outlined below.[23][24][25]

General Protocol for In Vitro Enzyme Inhibition Assay

1. Materials and Reagents:

-

Purified enzyme of interest

-

Specific substrate for the enzyme

-

Test inhibitor compound (trifluoromethylated)

-

Appropriate buffer solution for optimal enzyme activity (pH, ionic strength)

-

Cofactors, if required by the enzyme

-

Detection reagents (e.g., chromogenic or fluorogenic substrate, antibodies)

-

Microplate reader or spectrophotometer

-

96- or 384-well plates

2. Assay Procedure:

-

Step 1: Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions of the inhibitor to create a concentration range for testing.

-

Step 2: Enzyme and Inhibitor Pre-incubation: In the wells of a microplate, add the enzyme solution and different concentrations of the inhibitor. Include a control with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15-30 minutes) at the optimal temperature to allow for binding.

-

Step 3: Initiation of the Enzymatic Reaction: Add the substrate to each well to start the reaction.

-

Step 4: Reaction Incubation and Monitoring: Incubate the reaction mixture for a defined period under optimal conditions. The reaction progress can be monitored continuously (kinetic assay) or stopped at a specific time point (endpoint assay) by adding a stop solution.

-

Step 5: Signal Detection: Measure the product formation or substrate consumption using a microplate reader. The method of detection will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).

-

Step 6: Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[26]

Diagram: Workflow for a Typical Enzyme Inhibition Assay

Caption: A generalized workflow for determining the inhibitory potential of a compound.

Signaling Pathways and Logical Relationships

Trifluoromethylated inhibitors often target enzymes that are key components of cellular signaling pathways implicated in disease. For example, kinase inhibitors containing CF3 groups can block oncogenic signaling cascades.

Diagram: Simplified Kinase Signaling Pathway Inhibition

Caption: Inhibition of a receptor tyrosine kinase by a trifluoromethylated inhibitor blocks downstream signaling.

Conclusion

The trifluoromethyl group has solidified its position as an indispensable tool in the design of potent and effective enzyme inhibitors. Its unique ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and electronic character provides medicinal chemists with a powerful strategy to overcome many of the challenges encountered in drug discovery.[8][27][28] As our understanding of enzyme structure and function continues to grow, the rational incorporation of the trifluoromethyl group will undoubtedly continue to play a pivotal role in the development of the next generation of targeted therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]

- 13. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. TMTFA - Wikipedia [en.wikipedia.org]

- 19. Potential acetylcholinesterase inhibitors to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. benchchem.com [benchchem.com]

- 24. superchemistryclasses.com [superchemistryclasses.com]

- 25. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Target Identification for 3,5-Bis(trifluoromethyl)benzamidine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis(trifluoromethyl)benzamidine hydrochloride is a synthetic compound belonging to the benzamidine class of molecules. While its exact biological targets have not been extensively documented in publicly available literature, the benzamidine scaffold is a well-established pharmacophore known to interact with serine proteases. This technical guide outlines a comprehensive strategy for the systematic identification and validation of the molecular targets of this compound, providing researchers with a roadmap for elucidating its mechanism of action and potential therapeutic applications. The methodologies described herein encompass both initial hypothesis-driven approaches based on known benzamidine interactions and unbiased screening techniques to discover novel targets.

Introduction

Benzamidine and its derivatives are recognized as competitive inhibitors of serine proteases, enzymes that play crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer. The amidine group of these compounds mimics the guanidinium group of arginine, a common substrate for many serine proteases, allowing them to bind to the enzyme's active site. The addition of trifluoromethyl groups to the benzene ring, as in this compound, can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced potency, selectivity, or novel target interactions.

Given the absence of specific target identification studies for this compound, this guide proposes a systematic workflow to deorphanize this compound. The outlined strategy will enable the identification of its primary protein targets, elucidation of its mechanism of action, and assessment of its potential as a therapeutic agent.

Inferred Target Class and Rationale

Based on the core benzamidine scaffold, the primary hypothesized targets for this compound are serine proteases . This class of enzymes is characterized by a catalytic triad in their active site, which includes a serine residue.

Table 1: Potential Serine Protease Target Families

| Target Family | Rationale for a Priori Interest | Key Examples |

| Coagulation Factors | Benzamidine is a known inhibitor of thrombin and other coagulation proteases. | Thrombin, Factor Xa, Factor IXa |

| Fibrinolytic Enzymes | Inhibition of plasmin and related enzymes is a known activity of benzamidine analogs. | Plasmin, Tissue Plasminogen Activator (tPA) |

| Kallikreins | These proteases are involved in inflammation and are targeted by benzamidine-like molecules. | Plasma Kallikrein, Tissue Kallikreins |

| Tryptase and Chymase | Mast cell proteases involved in allergic and inflammatory responses. | β-Tryptase, α-Chymase |

| Matriptases | Epithelial serine proteases implicated in cancer progression. | Matriptase, Matriptase-2 |

Proposed Target Identification Workflow

A multi-pronged approach is recommended for the robust identification of the molecular targets of this compound. This workflow combines affinity-based methods with activity-based screening.

Figure 1: Proposed workflow for the target identification of this compound.

Experimental Protocols

Affinity Chromatography

This technique aims to isolate proteins that physically interact with the compound of interest.

Methodology:

-

Ligand Immobilization:

-

Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Couple the derivatized ligand to the beads according to the manufacturer's protocol.

-

Prepare a control column with beads that have been treated with the linker but not the ligand.

-

-

Protein Extraction:

-

Prepare a cell lysate or tissue homogenate from a relevant biological source (e.g., human plasma, cancer cell line).

-

Clarify the lysate by centrifugation to remove insoluble material.

-

-

Affinity Purification:

-

Incubate the clarified lysate with the ligand-coupled beads and the control beads.

-

Wash the beads extensively with a buffer to remove non-specific binders.

-

Elute the specifically bound proteins using a high concentration of the free compound, a change in pH, or a denaturing agent.

-

-

Protein Identification:

-

Resolve the eluted proteins by SDS-PAGE and visualize with silver staining.

-

Excise protein bands of interest and identify them by mass spectrometry (LC-MS/MS).

-

Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive probes to covalently label the active sites of enzymes, allowing for the assessment of inhibitor potency and selectivity in a complex proteome.

Methodology:

-

Probe Synthesis:

-

Design and synthesize an activity-based probe for serine proteases, typically containing a reactive "warhead" (e.g., a fluorophosphonate) that covalently modifies the active site serine, a recognition element (which could be based on the benzamidine scaffold), and a reporter tag (e.g., a fluorophore or biotin).

-

-

Competitive Labeling:

-

Pre-incubate a proteome sample with varying concentrations of this compound.

-

Add the activity-based probe to the samples.

-

The compound will compete with the probe for binding to the active sites of its target enzymes, leading to a decrease in probe labeling.

-

-

Analysis:

-

If using a fluorescent probe, visualize the labeled proteins by in-gel fluorescence scanning.

-

If using a biotinylated probe, enrich the labeled proteins using streptavidin beads and identify them by mass spectrometry.

-

Quantify the decrease in probe labeling to determine the IC50 values for the compound against specific enzymes.

-

Table 2: Hypothetical ABPP Screening Results

| Protein Target | IC50 (µM) | Target Class |

| Thrombin | 0.5 | Serine Protease (Coagulation) |

| Trypsin | 1.2 | Serine Protease (Digestive) |

| Kallikrein 5 | 2.8 | Serine Protease (Tissue) |

| Cathepsin G | > 50 | Serine Protease (Immune) |

Biochemical and Biophysical Validation

Hits identified from the initial screening phases must be validated using orthogonal assays.

Methodology:

-

Enzyme Inhibition Assays:

-

Use purified recombinant enzymes identified as potential targets.

-

Measure enzyme activity in the presence of varying concentrations of this compound using a substrate that produces a fluorescent or colorimetric signal.

-

Determine the IC50 and Ki values.

-

-

Surface Plasmon Resonance (SPR):

-

Immobilize the purified target protein on a sensor chip.

-

Flow solutions of this compound over the chip at different concentrations.

-

Measure the change in the refractive index at the surface to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD).

-

-

Isothermal Titration Calorimetry (ITC):

-

Directly measure the heat released or absorbed during the binding of the compound to the target protein.

-

This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

-

Figure 2: Experimental workflow for Surface Plasmon Resonance (SPR).

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive target identification of this compound. By leveraging a combination of affinity-based, activity-based, and biophysical methods, researchers can confidently identify and validate its molecular targets. The elucidation of these targets will be a critical step in understanding the compound's mechanism of action and will pave the way for its potential development as a novel therapeutic agent, likely in the realm of diseases where serine protease activity is dysregulated.

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride. Due to the limited availability of experimental data for this specific compound, this guide combines reported values with predictions based on the well-understood chemistry of benzamidines and trifluoromethylated aromatic compounds. This document is intended to serve as a valuable resource for researchers utilizing this compound in drug discovery and other scientific endeavors.

Chemical Identity and Physical Properties

This compound is a substituted aromatic amidine. The presence of two trifluoromethyl groups on the benzene ring significantly influences its electronic properties and potential biological activity.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Citations |

| CAS Number | 97603-94-6 | [1][2] |

| Molecular Formula | C₉H₇ClF₆N₂ | [1] |

| Molecular Weight | 292.61 g/mol | [1] |

| Appearance | White solid (predicted) | |

| Melting Point | 118 °C | [3] |

Note: The melting point is reported from a single source and may require independent verification.

Predicted Physicochemical Data

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristics |

| pKa | Expected to be lower than unsubstituted benzamidine (pKa ≈ 11.6) due to the strong electron-withdrawing effect of the two trifluoromethyl groups. |

| Solubility | As a hydrochloride salt, it is expected to have good solubility in water and polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] |

| ¹H NMR | Aromatic region: Two signals are expected, a singlet for the proton at the 4-position and a singlet for the two equivalent protons at the 2- and 6-positions. |

| ¹³C NMR | Aromatic region: Signals for the substituted and unsubstituted carbons of the benzene ring. The carbons attached to the trifluoromethyl groups will show characteristic quartets due to C-F coupling. A signal for the amidine carbon (C=N) is also expected. |

| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching (amine and imine), C=N stretching of the amidine group, aromatic C-H and C=C stretching, and strong C-F stretching from the trifluoromethyl groups. |

Experimental Protocols

The following are detailed, standard methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

pKa Determination (Potentiometric Titration)

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

-

The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25 °C).

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Solubility Determination (Equilibrium Solubility Method)

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopic Analysis

-

Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

-

The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) to obtain the final chemical shift, multiplicity, and integration data.

Infrared (IR) Spectroscopic Analysis (KBr Pellet Method)

-

A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The IR spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Synthesis and Potential Biological Activity

Plausible Synthetic Route

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, such as trypsin and thrombin.[5][6][7][8] The amidinium group is positively charged at physiological pH and acts as a mimic of the side chains of arginine and lysine, which are the natural substrates for these enzymes. This allows the inhibitor to bind to the active site of the protease, thereby blocking its catalytic activity. The two electron-withdrawing trifluoromethyl groups on the benzene ring of the target compound are expected to enhance its binding affinity to the enzyme's active site through hydrophobic interactions.[5]

Caption: General mechanism of serine protease inhibition by benzamidine derivatives.

While specific inhibitory constants (Ki) for this compound against various serine proteases are not available in the reviewed literature, its structural features strongly suggest that it will act as a potent inhibitor of this class of enzymes.

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and drug discovery. This guide has summarized its known physicochemical properties and provided predicted characteristics where experimental data is currently unavailable. The provided experimental protocols offer a roadmap for the thorough characterization of this molecule. Its likely role as a serine protease inhibitor makes it a valuable tool for the development of novel therapeutics. Further experimental investigation is warranted to fully elucidate its properties and biological activity.

References

- 1. scbt.com [scbt.com]

- 2. This compound [sobekbio.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Benzamidine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Molecular Modeling of 3,5-Bis(trifluoromethyl)phenyl Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the molecular modeling studies conducted on derivatives of 3,5-Bis(trifluoromethyl)benzamidine, with a particular focus on their role as potential therapeutic agents. The content synthesizes findings from various research articles to present a clear picture of the computational approaches used to investigate these compounds, their biological targets, and their structure-activity relationships. While direct molecular modeling studies on 3,5-Bis(trifluoromethyl)benzamidine hydrochloride are not extensively available in the public domain, a wealth of information exists for its close derivatives, which is detailed herein.

Introduction to 3,5-Bis(trifluoromethyl)phenyl Moiety in Drug Design

The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in modern drug discovery. The presence of two trifluoromethyl (CF₃) groups on the phenyl ring significantly alters the electronic properties and lipophilicity of a molecule. This often leads to enhanced metabolic stability and improved binding affinity to biological targets. The amidine functional group, a common feature in related structures, is a well-known bioisostere for arginine and can participate in crucial hydrogen bonding interactions with enzyme active sites, particularly proteases.[1][2]

This guide will delve into the molecular modeling of compounds incorporating this moiety, primarily focusing on their activity as Cholesteryl Ester Transfer Protein (CETP) inhibitors.

Molecular Target: Cholesteryl Ester Transfer Protein (CETP)

CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[3][4] Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels and reducing LDL cholesterol, thereby potentially mitigating the risk of atherosclerosis and cardiovascular diseases.[4]

Signaling Pathway Involving CETP

The following diagram illustrates the role of CETP in reverse cholesterol transport and the effect of its inhibition.

Molecular Modeling Studies of CETP Inhibitors

Molecular modeling techniques, including docking and pharmacophore mapping, have been instrumental in understanding the binding mechanisms of 3,5-bis(trifluoromethyl)benzylamino benzamide derivatives with CETP.

Data Presentation: In Vitro Activity and Docking Scores

The following table summarizes the in vitro CETP inhibitory activity (IC₅₀) and computational docking scores for a series of 3,5-bis(trifluoromethyl)benzylamino benzamide derivatives.[3][4]

| Compound ID | Structure | % Inhibition at 10 µM | IC₅₀ (µM) | Docking Score (against 4EWS) |

| 9a | Unsubstituted three aromatic rings | 100% | 1.36 | High |

| 9b | ortho-CF₃ substituted | 100% | 0.69 | High |

| 9c | meta-CF₃ substituted | 75.3% | - | High |

| 9d | para-CF₃ substituted | 88.5% | - | High |

| 10a | - | 42.2% | - | High |

| 10b | - | 66.8% | - | High |

| 10c | - | 71.2% | - | High |

| 10d | - | 55.4% | - | High |

Note: Specific docking score values were not provided in the source material, only a qualitative assessment of "high" scores.

Experimental and Computational Protocols

A. Synthesis of 3,5-bis(trifluoromethyl)benzylamino benzamides: The general synthesis protocol involves the reaction of a substituted benzoic acid with an activating agent, followed by coupling with 3,5-bis(trifluoromethyl)benzylamine. The final products are purified and characterized using various spectroscopic methods.

B. In Vitro CETP Inhibition Assay: The inhibitory activity of the synthesized compounds against CETP is typically evaluated using a fluorescence-based assay. The assay measures the transfer of a fluorescently labeled lipid from donor to acceptor particles, which is facilitated by CETP. The reduction in fluorescence transfer in the presence of the test compound is indicative of CETP inhibition.

C. Molecular Docking Protocol: Molecular docking studies are performed to predict the binding mode and affinity of the inhibitors within the CETP active site.

-

Protein Preparation: The crystal structure of CETP (e.g., PDB ID: 4EWS) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The 2D structures of the synthesized compounds are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the prepared ligands into the defined binding site of the prepared protein.

-

Analysis: The resulting docking poses are analyzed based on their docking scores and interactions with key amino acid residues in the binding pocket.

D. Pharmacophore Mapping: Pharmacophore mapping is used to identify the essential 3D arrangement of chemical features required for biological activity.

-

Training Set: A set of active compounds is selected.

-

Feature Generation: Common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings are identified.

-

Model Generation: A pharmacophore model is generated that represents the spatial arrangement of these features common to the active molecules. This model helps in understanding the key interaction points and can be used for virtual screening of new potential inhibitors.

Experimental and Computational Workflow

The diagram below outlines the typical workflow for the discovery and evaluation of novel CETP inhibitors based on the 3,5-bis(trifluoromethyl)phenyl scaffold.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Bis(trifluoromethyl)benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-Bis(trifluoromethyl)benzamidine hydrochloride, a valuable intermediate in the development of therapeutic agents and agrochemicals. The synthesis is based on the well-established Pinner reaction, which transforms 3,5-bis(trifluoromethyl)benzonitrile into the corresponding amidine hydrochloride. This protocol includes a comprehensive experimental procedure, characterization data, and a discussion of its potential applications based on the biological activity of structurally related compounds.

Introduction

This compound is a halogenated organic compound with potential applications in medicinal chemistry and drug discovery. The presence of two trifluoromethyl groups significantly influences its lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel bioactive molecules. Benzamidine derivatives are known to act as inhibitors of various enzymes, including serine proteases. This application note details a reliable laboratory-scale synthesis of this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 97603-94-6 | [1] |

| Molecular Formula | C₉H₇ClF₆N₂ | [1] |

| Molecular Weight | 292.61 g/mol | [1] |

| Melting Point | 118 °C | [2] |

| Appearance | White to off-white solid | |

| Purity | >97% |

Characterization Data (Predicted)

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.5-9.0 (br s, 4H, NH₂⁺), 8.4 (s, 1H, Ar-H), 8.2 (s, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165.0 (C=N), 135.0 (Ar-C), 131.5 (q, J = 34 Hz, C-CF₃), 128.0 (Ar-CH), 124.0 (Ar-CH), 122.5 (q, J = 273 Hz, CF₃) |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 1680 (C=N stretch), 1280 (C-F stretch), 1140 (C-F stretch) |

Experimental Protocol: Synthesis via Pinner Reaction

The synthesis of this compound is achieved through a two-step Pinner reaction, starting from 3,5-bis(trifluoromethyl)benzonitrile. The first step involves the formation of an intermediate imidate salt, which is then converted to the desired amidine by ammonolysis.

Materials:

-

3,5-Bis(trifluoromethyl)benzonitrile

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride gas

-

Anhydrous Diethyl Ether

-

Ammonia gas (or a solution of ammonia in ethanol)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

-

Büchner funnel and filter paper

Procedure:

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

-

In a dry round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a drying tube, dissolve 3,5-bis(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous ethanol (3-5 mL per gram of nitrile).

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.

-

Continue passing HCl gas until the solution is saturated and a precipitate of the imidate hydrochloride begins to form.

-